![molecular formula C4H7Br3 B1582172 1,2,4-Tribromobutane CAS No. 38300-67-3](/img/structure/B1582172.png)
1,2,4-Tribromobutane
Overview
Description
1,2,4-Tribromobutane is a chemical compound with the molecular formula C4H7Br3 . It has an average mass of 294.810 Da and a monoisotopic mass of 291.809753 Da .
Molecular Structure Analysis
The molecular structure of 1,2,4-Tribromobutane consists of a butane molecule with three bromine atoms attached to the first, second, and fourth carbon atoms . The IUPAC Standard InChI is InChI=1S/C4H7Br3/c5-2-1-4(7)3-6/h4H,1-3H2 .Scientific Research Applications
NMR Investigations
1,2,4-Tribromobutane and its derivatives have been studied through nuclear magnetic resonance (NMR). For example, Hinton and Jaques (1975) conducted a comprehensive NMR investigation of 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane, a compound closely related to 1,2,4-Tribromobutane. Their study involved determining all 19F, 13C, and 1H chemical shifts and 23 coupling constants, highlighting the compound's complex spin-spin coupling and the effects of temperature and solvent on its chemical shifts and coupling constants (Hinton & Jaques, 1975).
Bromination Studies
Tanner et al. (1984) explored the vapor phase bromination of 2-bromobutane, which yields various dibromobutane and tribromobutane compounds, including 2,2,3-tribromobutane. This study provided insights into the formation of polybrominated products and the thermal instability of β-bromoalkyl radicals (Tanner et al., 1984).
Electrophilic Characteristics
The electrophilic nature of compounds like 1,2,4-Tribromobutane is of interest in studies related to carcinogenicity and mutagenesis. For instance, Loecken et al. (2009) investigated the bis-electrophile diepoxybutane, a key carcinogenic metabolite of 1,3-butadiene, which has similar reactive properties. They explored its ability to cross-link DNA with histones, a mechanism relevant to understanding the mutagenic properties of bis-electrophilic chemicals (Loecken et al., 2009).
Electrochemical Studies
The electrochemical reduction of 1,4-dihalobutanes, including 1,4-dibromobutane, has been researched by Pritts and Peters (1995). Their work involved cyclic voltammetry and controlled-potential electrolysis to investigate the behavior of these compounds at carbon cathodes. This research is crucial for understanding the electrochemical pathways and potential industrial applications of halogenated butanes (Pritts & Peters, 1995).
properties
IUPAC Name |
1,2,4-tribromobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br3/c5-2-1-4(7)3-6/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFHIKGQGFCINK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334486 | |
Record name | 1,2,4-tribromobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Tribromobutane | |
CAS RN |
38300-67-3 | |
Record name | 1,2,4-tribromobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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